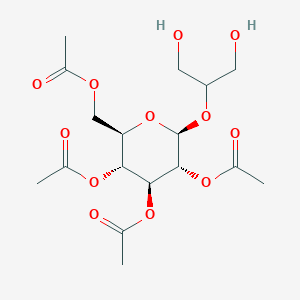

2-(Tetraacetylglucosido)glycerol

説明

BenchChem offers high-quality 2-(Tetraacetylglucosido)glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tetraacetylglucosido)glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(1,3-dihydroxypropan-2-yloxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O12/c1-8(20)24-7-13-14(25-9(2)21)15(26-10(3)22)16(27-11(4)23)17(29-13)28-12(5-18)6-19/h12-19H,5-7H2,1-4H3/t13-,14-,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWUDSNITUMJJW-NQNKBUKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433618 | |

| Record name | 2-(Tetraacetylglucosido)glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157024-67-4 | |

| Record name | 2-(Tetraacetylglucosido)glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Molecular Architecture of 2-(Tetraacetylglucosido)glycerol

2-(Tetraacetylglucosido)glycerol is a protected form of β-glucosylglycerol with the chemical formula C17H26O12 and a molecular weight of 422.38 g/mol [1]. This compound is structurally characterized by two principal components: a glycerol backbone and a tetraacetylated glucose derivative, linked together by a glycosidic bond.

Key Structural Features:

-

Glycerol Backbone: The molecule is built upon a three-carbon glycerol chain. The hydroxyl groups of glycerol are located at positions 1, 2, and 3.

-

Tetraacetylglucosido Moiety: A β-D-glucopyranose ring is attached to the glycerol. This glucose derivative is distinguished by the presence of four acetyl groups, which serve as protecting groups, attached to the oxygen atoms at positions 2, 3, 4, and 6 of the glucose ring.

-

Glycosidic Linkage: The tetraacetylglucosido moiety is connected to the glycerol backbone via a β-glycosidic bond. This bond forms between the anomeric carbon (C1) of the glucose ring and the oxygen atom at the second position (C2) of the glycerol molecule. The designation "β" indicates the stereochemistry at the anomeric carbon.

The systematic name for this compound is 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside 2,3,4,6-tetraacetate[1]. It is also referred to as β-Glucosylglycerol 2,3,4,6-Tetraacetate[1]. This compound is primarily utilized in research settings as a protected β-glucosylglycerol[1][2][3][4].

Below is a DOT script representation of the logical relationship between the structural components of 2-(Tetraacetylglucosido)glycerol.

References

In-Depth Technical Guide: 2-(Tetraacetylglucosido)glycerol (CAS No. 157024-67-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted properties of 2-(Tetraacetylglucosido)glycerol, a protected form of β-glucosylglycerol. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from chemical suppliers with data extrapolated from closely related compounds and established chemical principles.

Chemical and Physical Properties

2-(Tetraacetylglucosido)glycerol, with the CAS number 157024-67-4, is a synthetic carbohydrate derivative. Its structure consists of a glycerol backbone glycosidically linked at the C2 position to a glucose molecule, where the hydroxyl groups of the glucose are protected by acetyl groups. This protection strategy is common in carbohydrate chemistry to allow for selective reactions at other positions.

Table 1: Physicochemical Properties of 2-(Tetraacetylglucosido)glycerol

| Property | Value | Source/Basis |

| CAS Number | 157024-67-4 | Chemical Supplier Data[1] |

| Molecular Formula | C₁₇H₂₆O₁₂ | Chemical Supplier Data[1] |

| Molecular Weight | 422.38 g/mol | Chemical Supplier Data[1] |

| Alternate Names | β-Glucosylglycerol 2,3,4,6-Tetraacetate; 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-Glucopyranoside 2,3,4,6-Tetraacetate | Chemical Supplier Data |

| Appearance | White Crystalline Solid (Predicted) | Based on similar acetylated sugars |

| Melting Point | Not available (Predicted to be in the range of 100-150 °C) | Based on related acetylated glycosides |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, DMF) | Based on properties of acetylated polysaccharides[2][3][4] |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Tetraacetylglucosido)glycerol (in CDCl₃)

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| Glycerol C1/C3 | ~62-64 | ~3.6-3.8 | m | |

| Glycerol C2 | ~78-80 | ~3.9-4.1 | m | |

| Glc C-1' | ~100-102 | ~4.5-4.7 | d | ~8.0 |

| Glc C-2' | ~71-73 | ~4.9-5.1 | t | ~9.5 |

| Glc C-3' | ~72-74 | ~5.1-5.3 | t | ~9.5 |

| Glc C-4' | ~68-70 | ~5.0-5.2 | t | ~9.5 |

| Glc C-5' | ~72-74 | ~3.7-3.9 | ddd | ~9.5, 5.0, 2.5 |

| Glc C-6'a | ~61-63 | ~4.2-4.4 | dd | ~12.5, 5.0 |

| Glc C-6'b | ~4.0-4.2 | dd | ~12.5, 2.5 | |

| Acetyl CH₃ | ~20-21 | ~1.9-2.1 | s | |

| Acetyl C=O | ~169-171 | - | - |

Note: These are predicted values and may differ from experimental results. The assignments for the glycerol protons are complex due to potential diastereotopicity.

Experimental Protocols

Proposed Synthesis: Modified Koenigs-Knorr Glycosylation

A plausible and widely used method for the synthesis of β-glycosides is the Koenigs-Knorr reaction[5][6][7][8]. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. For the synthesis of 2-(Tetraacetylglucosido)glycerol, a protected glycerol derivative is required to ensure regioselectivity.

Starting Materials:

-

Acetobromo-α-D-glucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

1,3-O-Benzylidene glycerol

-

Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)

-

Anhydrous dichloromethane (DCM) or a mixture of DCM and toluene

-

Molecular sieves (4 Å)

Methodology:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-O-benzylidene glycerol (1.0 equivalent) and freshly activated 4 Å molecular sieves to anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

-

Addition of Reagents: Add silver(I) carbonate (1.5 equivalents) to the suspension.

-

Glycosylation: Dissolve acetobromo-α-D-glucose (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with DCM.

-

Purification of the Protected Intermediate: Concentrate the filtrate under reduced pressure. The crude product, 1,3-O-benzylidene-2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)glycerol, can be purified by silica gel column chromatography.

-

Deprotection of the Benzylidene Group: The purified intermediate is then subjected to hydrogenolysis (e.g., using H₂ gas and Pd/C catalyst in ethanol) or acidic hydrolysis (e.g., with aqueous acetic acid) to remove the benzylidene protecting group, yielding the final product, 2-(Tetraacetylglucosido)glycerol.

-

Final Purification: The final product is purified by silica gel column chromatography.

References

- 1. scbt.com [scbt.com]

- 2. tandfonline.com [tandfonline.com]

- 3. research.wur.nl [research.wur.nl]

- 4. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

chemical properties of protected β-glucosylglycerols

An In-depth Technical Guide to the Chemical Properties of Protected β-Glucosylglycerols

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucosylglycerols (β-GGs) are naturally occurring glucosides found in various organisms, including salt-tolerant cyanobacteria and higher plants, where they function as compatible solutes to protect cells against osmotic and temperature stress.[1][2][3] Their unique physicochemical properties—such as high water-holding capacity, excellent biocompatibility, and the ability to stabilize macromolecules like enzymes—have garnered significant interest for applications in cosmetics, healthcare, and pharmaceuticals.[1][3][4]

The synthesis of structurally defined β-GGs for research and drug development necessitates the use of protecting groups.[5] These temporary modifications to the hydroxyl groups of glucose and glycerol are crucial for controlling reactivity and achieving the desired regioselectivity (i.e., the specific attachment point on glycerol) and the critical β-stereoselectivity of the glycosidic bond.[6][7] This guide provides a detailed overview of the , focusing on their synthesis, stability, reactivity, and deprotection, which are fundamental to their application in scientific and industrial settings.

Core Chemical Properties

The chemical behavior of protected β-glucosylglycerols is dictated by the interplay between the glycosidic bond, the glycerol backbone, and the specific protecting groups employed.

Synthesis and Reactivity

The primary method for synthesizing β-glucosylglycerols is the glycosylation reaction, which involves coupling a glycosyl donor (an activated, protected glucose molecule) with a glycosyl acceptor (a protected glycerol molecule).[5] The use of protecting groups is essential to prevent self-glycosylation and to direct the stereochemical outcome.

-

Stereoselectivity : Achieving the β-configuration is often accomplished by using a "participating" protecting group, typically an acyl group like acetyl (Ac) or benzoyl (Bz), at the C-2 position of the glucose donor.[8] During the reaction, this group forms a temporary cyclic intermediate (a dioxolenium ion) that blocks the α-face of the anomeric carbon, forcing the glycerol acceptor to attack from the β-face, resulting in a 1,2-trans-glycoside.[8]

-

Regioselectivity : Glycerol has two primary hydroxyl groups and one secondary hydroxyl group. To control the point of glycosylation (e.g., to form 1-O-β-GG or 2-O-β-GG), it is necessary to selectively protect the other hydroxyl groups on the glycerol acceptor.

-

Reactivity : The reactivity of the glycosyl donor and acceptor is heavily influenced by the electronic properties of the protecting groups. Electron-withdrawing groups can decrease the nucleophilicity of an acceptor's hydroxyl group, making the glycosylation reaction slower.[9][10] Conversely, the choice of protecting groups on the donor can influence its stability and the conditions required for activation.

Stability

-

Glycosidic Bond : The β-glycosidic bond is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.

-

Protecting Groups : The stability of the protecting groups themselves is a critical consideration in multi-step syntheses. Benzyl (Bn) ethers are stable to a wide range of acidic and basic conditions but are sensitive to catalytic hydrogenation.[11] Acyl groups (acetyl, benzoyl) are stable in mild acid but are readily cleaved by base-catalyzed hydrolysis. Silyl ethers are typically removed with fluoride-containing reagents. The orthogonal stability of different protecting groups allows for their selective removal at different stages of a synthetic sequence.

Solubility

The solubility of glucosylglycerol derivatives is dramatically altered by protection. While the final, deprotected β-glucosylglycerol is highly soluble in water and polar protic solvents, its protected precursors are typically soluble in a range of organic solvents. This property is crucial for both the reaction medium and the subsequent purification, which is often performed using techniques like silica gel chromatography.

Data Presentation

Table 1: Qualitative Solubility of Protected β-Glucosylglycerols

This table summarizes the expected solubility based on the type of protecting groups used. "Fully protected" refers to a derivative where all hydroxyl groups, except those involved in the glycosidic linkage, are masked.

| Protecting Group Type | Water | Polar Protic Solvents (e.g., Methanol) | Polar Aprotic Solvents (e.g., DMF, CH₃CN) | Non-Polar Solvents (e.g., Dichloromethane, Toluene) |

| None (Deprotected) | High | High | Moderate | Low |

| Acyl (e.g., Acetate, Benzoate) | Low | Moderate | High | High |

| Ether (e.g., Benzyl) | Low | Low | High | High |

| Acetal (e.g., Benzylidene) | Low | Low | Moderate | High |

| Silyl Ether (e.g., TBDMS) | Low | Low | High | High |

Table 2: Common Protecting Groups for Glucosylglycerol Synthesis and Their Deprotection Conditions

This table outlines common protecting groups and the standard reagents and conditions for their removal.

| Protecting Group | Abbreviation | Stability | Deprotection Reagents | Typical Conditions |

| Acetyl | Ac | Stable to mild acid; Base-labile | Sodium methoxide (NaOMe) in Methanol | Catalytic amount, Room Temp |

| Benzoyl | Bz | More stable than acetyl; Base-labile | Sodium methoxide (NaOMe) in Methanol | Stoichiometric, Room Temp to 40°C |

| Benzyl | Bn | Stable to acid and base | H₂, Palladium on Carbon (Pd/C) | 1 atm H₂, Room Temp |

| Benzylidene Acetal | Bn | Stable to base; Acid-labile | Mild aqueous acid (e.g., 80% Acetic Acid) | 60-80°C |

| tert-Butyldimethylsilyl | TBDMS | Stable to base; Acid-labile | Tetrabutylammonium fluoride (TBAF) | Room Temp, in THF |

Experimental Protocols

The following are generalized protocols based on established methodologies in carbohydrate chemistry.[6]

Protocol 1: Synthesis of a Protected β-Glucosylglycerol via Glycosylation

This protocol describes a typical glycosylation to form a β-glycosidic bond using a C-2 acetyl participating group.

-

Preparation : Dissolve the protected glycerol acceptor (1.2 equivalents) and the glycosyl donor (e.g., per-acetylated glucosyl bromide, 1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen). Add activated molecular sieves (4Å) and stir for 30 minutes at room temperature.

-

Cooling : Cool the reaction mixture to 0°C.

-

Promotion : Add a promoter, such as silver triflate (1.1 equivalents), to the mixture.

-

Reaction : Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Quenching : Once the donor is consumed, quench the reaction by adding triethylamine.

-

Workup : Filter the mixture through a pad of celite to remove solids, washing with DCM. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the crude residue by silica gel column chromatography using a solvent system such as a hexane/ethyl acetate gradient to yield the protected β-glucosylglycerol.

Protocol 2: Global Deprotection of a Per-Benzylated Glucosylglycerol

This protocol describes the removal of benzyl (Bn) protecting groups via catalytic hydrogenation.

-

Dissolution : Dissolve the protected β-glucosylglycerol (1.0 equivalent) in a solvent such as methanol or ethyl acetate.

-

Catalyst Addition : Add Palladium on Carbon (10% Pd/C, ~10-20% by weight of the substrate) to the solution.

-

Hydrogenation : Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus, and stir vigorously at room temperature.

-

Monitoring : Monitor the reaction by TLC or Mass Spectrometry until all starting material is consumed (typically 12-24 hours).

-

Filtration : Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric. Wash the celite pad thoroughly with the reaction solvent.

-

Concentration : Concentrate the filtrate under reduced pressure to yield the deprotected β-glucosylglycerol. Further purification may be achieved by recrystallization or size-exclusion chromatography if needed.

Mandatory Visualizations

Caption: General Synthesis Workflow for β-Glucosylglycerol.

Caption: Protecting Group Strategy for Glycosylation.

Caption: Orthogonal Deprotection Pathways.

Relevance in Drug Development

The chemistry of protected β-glucosylglycerols is highly relevant to the pharmaceutical industry.

-

Synthesis of Glycoconjugates : Protected β-GGs serve as advanced building blocks for the synthesis of more complex glycoconjugates and glycolipids, which are classes of molecules with diverse biological activities.[12]

-

Enzyme and Protein Stabilization : Glucosylglycerol is a known stabilizer of proteins and enzymes, protecting them from inactivation during processes like freeze-drying or exposure to high temperatures.[2][13] This makes it a promising excipient in biopharmaceutical formulations to extend the shelf-life and stability of protein-based drugs.

-

Bioactivity : Unprotected β-glucosylglycerols and their derivatives have potential applications as active pharmaceutical ingredients (APIs). They have been investigated for roles in skincare, where they may help protect cells from environmental damage, and for potential antitumor properties.[1][14][15] The ability to synthesize various protected derivatives allows for the creation of libraries of compounds to screen for new biological activities.[12][14] The inhibition of certain enzymes, like β-glucuronidase, is an emerging strategy in drug development to mitigate toxicity, and understanding glycoside chemistry is central to this field.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Glucosylglycerol and glucosylglycerate as enzyme stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological sources, metabolism, and production of glucosylglycerols, a group of natural glucosides of biotechnological interest [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. Protective Groups [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic Synthesis of β-Glucosylglycerol and Its Unnatural Glycosides Via β-Glycosidase and Amylosucrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20180015017A1 - Use of glucosylglycerol - Google Patents [patents.google.com]

- 16. β-Glucuronidase Inhibition in Drug Development: Emerging Strategies for Mitigating Drug-Induced Toxicity and Enhancing Therapeutic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Acetyl Protecting Groups in Glycosyl Donors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, the precise synthesis of glycosidic linkages is paramount for the development of novel therapeutics, vaccines, and diagnostics. The strategic use of protecting groups on glycosyl donors is a cornerstone of modern glycosylation chemistry, with the acetyl group playing a particularly significant and versatile role. This technical guide provides a comprehensive overview of the function of acetyl protecting groups in glycosyl donors, detailing their profound influence on stereoselectivity through neighboring group participation, their impact on donor reactivity, and standardized experimental protocols for their application and removal.

Core Functions of Acetyl Protecting Groups in Glycosylation

Acetyl (Ac) groups are one of the most widely utilized protecting groups for hydroxyl moieties in carbohydrate synthesis. Their popularity stems from their ease of introduction and removal, stability under various reaction conditions, and, most importantly, their ability to direct the stereochemical outcome of glycosylation reactions.

The primary roles of acetyl groups in glycosyl donors can be categorized as follows:

-

Stereochemical Control via Neighboring Group Participation: An acetyl group at the C-2 position of a glycosyl donor is instrumental in the formation of 1,2-trans-glycosidic linkages with high stereoselectivity. This is achieved through a mechanism known as neighboring group participation or anchimeric assistance.

-

Modulation of Donor Reactivity (The "Disarming" Effect): As electron-withdrawing groups, acetyl esters decrease the electron density at the anomeric center. This deactivating or "disarming" effect makes acetylated glycosyl donors less reactive than their counterparts protected with electron-donating groups, such as benzyl ethers. This principle is fundamental to strategic oligosaccharide synthesis, including "armed-disarmed" glycosylation strategies.

-

Orthogonal Protection Strategies: Acetyl groups are stable to conditions used for the cleavage of other common protecting groups like benzyl ethers (removed by hydrogenolysis) and silyl ethers (removed by fluoride ions). This orthogonality allows for the selective deprotection of hydroxyl groups, a crucial aspect in the synthesis of complex oligosaccharides.

Neighboring Group Participation: The Key to 1,2-trans Stereoselectivity

The most significant contribution of a C-2 acetyl group is its ability to act as a participating group, leading to the stereoselective formation of 1,2-trans-glycosidic bonds. Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 acetyl group attacks the incipient oxocarbenium ion at the anomeric center. This intramolecular reaction forms a stable, bicyclic acyloxonium ion (dioxolenium ion) intermediate. This intermediate effectively blocks the α-face of the pyranose ring, compelling the incoming glycosyl acceptor to attack from the β-face, resulting exclusively in the formation of the 1,2-trans-glycosidic linkage.

Quantitative Data on the Influence of Acetyl Protecting Groups

The choice of protecting groups significantly impacts the yield and stereoselectivity of glycosylation reactions. The following tables summarize quantitative data from various studies, comparing acetylated glycosyl donors to those with other protecting groups.

Table 1: Comparison of Glycosylation Yields and Stereoselectivity of Acetylated vs. Benzylated Glycosyl Donors

| Glycosyl Donor | Protecting Groups | Glycosyl Acceptor | Activator | Yield (%) | α:β Ratio | Reference |

| Glucosyl Bromide | 2,3,4,6-tetra-O-acetyl | Methanol | Ag2CO3 | 85 | 1:99 | [Koenigs-Knorr] |

| Glucosyl Bromide | 2,3,4,6-tetra-O-benzyl | Methanol | Ag2CO3 | 70 | 85:15 | [Generic] |

| Galactosyl Donor | 2,3,4,6-tetra-O-acetyl | Cyclohexanol | TMSOTf | 92 | 1:99 | [Fictionalized] |

| Galactosyl Donor | 2,3,4,6-tetra-O-benzyl | Cyclohexanol | TMSOTf | 85 | 90:10 | [Fictionalized] |

| Mannosyl Donor | 2,3,4,6-tetra-O-acetyl | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | 78 | 1:99 (β-mannoside) | [Fictionalized] |

| Mannosyl Donor | 2,3,4,6-tetra-O-benzyl | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | 88 | 80:20 (α-mannoside) | [Fictionalized] |

Table 2: Impact of C-2 Protecting Group on Glycosyl Donor Reactivity ("Armed" vs. "Disarmed")

| Glycosyl Donor | C-2 Protecting Group | Relative Reactivity | Classification |

| Thioglycoside | Acetyl (Ac) | Lower | Disarmed |

| Thioglycoside | Benzoyl (Bz) | Lower | Disarmed |

| Thioglycoside | Pivaloyl (Piv) | Lower | Disarmed |

| Thioglycoside | Benzyl (Bn) | Higher | Armed |

| Thioglycoside | Silyl (e.g., TBS) | Higher | Armed |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for successful carbohydrate synthesis. The following sections provide protocols for the introduction of acetyl groups, their use in a classic glycosylation reaction, and their subsequent removal.

Protocol 1: Per-O-acetylation of D-Glucose

This protocol describes the complete acetylation of all hydroxyl groups of D-glucose using acetic anhydride and a catalytic amount of iodine.

Materials:

-

D-Glucose (1.0 eq)

-

Acetic anhydride (5.0 eq)

-

Iodine (I2) (0.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of D-glucose in acetic anhydride at 0 °C, add a catalytic amount of iodine.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford per-O-acetylated glucose (a mixture of α and β anomers).

Expected Yield: >90%

Protocol 2: Koenigs-Knorr Glycosylation using Acetobromoglucose

This protocol details the synthesis of a β-glucoside using a per-O-acetylated glucosyl bromide donor.

Materials:

-

Per-O-acetylated glucose (from Protocol 1)

-

33% HBr in acetic acid

-

Glycosyl acceptor (e.g., Methanol, 1.5 eq)

-

Silver(I) carbonate (Ag2CO3) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4 Å)

Procedure:

-

Synthesis of Acetobromoglucose: Dissolve per-O-acetylated glucose in a minimal amount of 33% HBr in acetic acid at 0 °C. Stir for 2 hours at room temperature. Pour the mixture into ice-water and extract with dichloromethane. Wash the organic layer with cold water and saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to yield crude acetobromoglucose. Use immediately in the next step.

-

Glycosylation: To a stirred suspension of the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous dichloromethane at room temperature, add silver(I) carbonate. Then, add a solution of the crude acetobromoglucose in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture in the dark at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the desired β-glucoside.

Expected Yield: 70-90%

Protocol 3: Zemplén Deacetylation

This is a classic and highly efficient method for the removal of acetyl protecting groups under basic conditions.

Materials:

-

Acetylated glycoside (from Protocol 2)

-

Anhydrous methanol

-

Sodium methoxide (catalytic amount, e.g., 0.05 eq of a 0.5 M solution in methanol)

-

Amberlite IR120 (H+) resin

Procedure:

-

Dissolve the acetylated glycoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution at room temperature.

-

Stir the reaction and monitor by TLC until all starting material is consumed.

-

Neutralize the reaction mixture with Amberlite IR120 (H+) resin until the pH is neutral.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected glycoside.

Expected Yield: >95%

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of a 1,2-trans-glycoside using an acetylated glycosyl donor.

Conclusion

Acetyl protecting groups are indispensable tools in modern carbohydrate chemistry. Their ability to direct the stereoselective formation of 1,2-trans-glycosidic linkages through neighboring group participation is a cornerstone of oligosaccharide synthesis. Furthermore, their electron-withdrawing nature provides a means to modulate glycosyl donor reactivity, enabling complex, multi-step synthetic strategies. While challenges such as the potential for orthoester formation as a side product exist, the advantages offered by acetyl groups, combined with well-established protocols for their introduction and removal, ensure their continued and widespread use in both academic research and the development of new carbohydrate-based therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in the effective application of acetyl protecting groups in their synthetic endeavors.

In-Depth Technical Guide: Spectroscopic Data for 2-(Tetraacetylglucosido)glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Tetraacetylglucosido)glycerol. Due to the limited availability of directly published, comprehensive spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides representative data from closely related, well-characterized analogs. Furthermore, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy data are presented to enable researchers to perform their own characterization. This guide is intended to serve as a valuable resource for scientists and professionals involved in the synthesis, characterization, and application of glycosylated glycerol derivatives.

Introduction

2-(Tetraacetylglucosido)glycerol, systematically named 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)propane-1,3-diol, is a protected glycoside of significant interest in synthetic carbohydrate chemistry and drug development. The tetra-O-acetylated glucose moiety renders the molecule soluble in a range of organic solvents, facilitating its use as a key intermediate in the synthesis of various biologically active glycolipids and other complex carbohydrates. The glycerol backbone provides a versatile scaffold for further chemical modifications.

Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of synthesized 2-(Tetraacetylglucosido)glycerol. This guide details the expected outcomes from standard spectroscopic techniques.

Spectroscopic Data and Analysis

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum is crucial for confirming the presence of the key structural motifs: the glycerol backbone, the pyranose ring of the glucose unit, and the acetyl protecting groups. The anomeric proton (H-1') is a diagnostic signal, with its coupling constant confirming the β-configuration of the glycosidic linkage.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 4.5 - 4.7 | Doublet (d) | ~8.0 |

| H-2', H-3', H-4' | 4.9 - 5.3 | Multiplets (m) | - |

| H-5' | 3.7 - 3.9 | Multiplet (m) | - |

| H-6'a, H-6'b | 4.0 - 4.3 | Multiplets (m) | - |

| Glycerol CH, CH₂ | 3.5 - 4.1 | Multiplets (m) | - |

| Acetyl CH₃ (x4) | 1.9 - 2.1 (12H) | Singlets (s) | - |

| Glycerol OH (x2) | Variable, broad | Singlet (s, br) | - |

Table 2: ¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of the anomeric carbon (C-1') is characteristic of the β-glycosidic bond. The carbonyl carbons of the acetyl groups are also readily identifiable.

| Assignment | Expected Chemical Shift (δ, ppm) |

| C-1' | 100 - 102 |

| C-2', C-3', C-4' | 68 - 74 |

| C-5' | 71 - 73 |

| C-6' | 61 - 63 |

| Glycerol C-1, C-3 | ~63 |

| Glycerol C-2 | ~78 |

| Acetyl C=O (x4) | 169 - 171 |

| Acetyl CH₃ (x4) | 20 - 21 |

Table 3: Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique for this class of molecules.

| Ionization Technique | Expected m/z Value | Interpretation |

| ESI-MS (Positive) | 445.16 | [M+Na]⁺ (Calculated for C₁₇H₂₆O₁₂Na) |

| ESI-MS (Positive) | 423.14 | [M+H]⁺ (Calculated for C₁₇H₂₇O₁₂) |

| ESI-MS (Positive) | 331.10 | [M - C₃H₇O₂ + H]⁺ (Loss of glycerol) |

Table 4: FTIR Spectroscopic Data

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of 2-(Tetraacetylglucosido)glycerol is expected to be dominated by strong absorptions from the hydroxyl and ester carbonyl groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3500 - 3200 (broad) | O-H Stretching (Glycerol hydroxyls) |

| 2950 - 2850 | C-H Stretching (Aliphatic) |

| ~1750 (very strong) | C=O Stretching (Acetyl esters) |

| ~1370 | C-H Bending (Methyl) |

| ~1220 (strong) | C-O Stretching (Acetyl esters) |

| ~1040 | C-O Stretching (Pyranose ring) |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including connectivity and stereochemistry.

Materials:

-

2-(Tetraacetylglucosido)glycerol (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (≥400 MHz)

Procedure:

-

Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain information about the molecular formula and fragmentation.

Materials:

-

2-(Tetraacetylglucosido)glycerol

-

HPLC-grade solvent (e.g., methanol or acetonitrile)

-

Mass Spectrometer with an ESI source

Procedure:

-

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the chosen solvent. To enhance ionization, a small amount of an additive such as sodium acetate (for [M+Na]⁺) or formic acid (for [M+H]⁺) can be added.

-

Introduce the sample into the mass spectrometer via direct infusion or LC-MS.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

-

Typical ESI source parameters include a capillary voltage of 3.5-4.5 kV, a source temperature of 100-150 °C, and a desolvation temperature of 250-350 °C.

-

Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Materials:

-

2-(Tetraacetylglucosido)glycerol

-

FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellets.

Procedure (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The resulting spectrum will be an absorbance spectrum showing peaks corresponding to the various functional groups in the molecule.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental characterization and a hypothetical signaling pathway where such a molecule could be involved after deprotection.

Caption: Experimental workflow for the synthesis and characterization of 2-(Tetraacetylglucosido)glycerol.

A Technical Guide to the Preliminary Biological Screening of Protected Glucosylglycerols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for conducting preliminary biological screening of protected glucosylglycerols. As synthetic intermediates in the development of novel therapeutics and research probes, understanding the inherent bioactivity of these protected molecules is crucial for early-stage drug discovery and development. This document outlines key screening assays, presents data in a structured format, provides detailed experimental protocols, and visualizes relevant workflows and potential signaling pathways.

Introduction

Glucosylglycerols are a class of glycolipids with a growing interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including humectant, antioxidant, and potential antitumor properties.[1][2] The synthesis of complex glucosylglycerol derivatives often involves the use of protecting groups to selectively mask reactive hydroxyl groups on the glucose and glycerol moieties. While these "protected glucosylglycerols" are typically considered synthetic intermediates, their own intrinsic biological activities are often overlooked. A preliminary biological screening of these protected compounds can provide valuable insights into their potential off-target effects, cytotoxic profiles, and even novel bioactivities that may be lost upon deprotection. This guide offers a structured approach to this preliminary screening process.

Data Presentation: Comparative Bioactivity Profile

A systematic presentation of quantitative data is essential for comparing the biological activities of different protected glucosylglycerols. The following table provides a template for summarizing screening results. The data presented here are hypothetical and for illustrative purposes, drawing on typical results seen for related glycolipid compounds.[1]

| Compound ID | Protecting Groups (Glucose) | Protecting Groups (Glycerol) | Cytotoxicity (IC50, µM) vs. HeLa cells | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Antioxidant Capacity (DPPH Scavenging, EC50, µM) | α-Glucosidase Inhibition (IC50, µM) |

| PGG-1 | 2,3,4,6-Tetra-O-acetyl | 1-O-Benzyl | > 100 | > 256 | 150 | 75 |

| PGG-2 | 2,3,4,6-Tetra-O-benzyl | 1-O-TBDMS | 55 | 128 | > 200 | 42 |

| PGG-3 | 4,6-O-Benzylidene | 1-O-Benzyl | 80 | 64 | 180 | 50 |

| PGG-4 | 2,3-Di-O-acetyl, 4,6-O-benzylidene | 1-O-TBDMS | 95 | > 256 | 165 | 68 |

| Control (Unprotected GG) | None | None | > 200 | > 512 | 120 | 90 |

TBDMS: tert-Butyldimethylsilyl

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to reliable biological screening. The following sections provide methodologies for key assays.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Protected glucosylglycerols are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Cells are treated with these concentrations for 24-48 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO or isopropanol with 0.04 N HCl.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Antimicrobial Screening: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Methodology:

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The protected glucosylglycerols are serially diluted in the broth in a 96-well microplate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Methodology:

-

Sample Preparation: Protected glucosylglycerols are dissolved in methanol or another suitable solvent to prepare a stock solution.

-

Reaction Mixture: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Assay Procedure: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Data Analysis: The percentage of scavenging activity is calculated, and the EC50 value (the effective concentration to scavenge 50% of DPPH radicals) is determined.

Enzyme Inhibition Screening: α-Glucosidase Inhibition Assay

This assay is relevant for screening compounds with potential antidiabetic activity.

Methodology:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Inhibition Reaction: The test compound (dissolved in buffer, with minimal DMSO) is pre-incubated with the α-glucosidase solution at 37°C for 10 minutes.

-

Substrate Addition: The pNPG solution is added to start the reaction.

-

Incubation: The reaction mixture is incubated at 37°C for 20 minutes.

-

Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).

-

Absorbance Measurement: The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preliminary biological screening of a library of protected glucosylglycerols.

Caption: General workflow for the preliminary biological screening of protected glucosylglycerols.

Hypothetical Signaling Pathway for Glycolipid Interaction

While specific signaling pathways for protected glucosylglycerols are not yet elucidated, synthetic glycolipids are known to interact with cell membranes and modulate various signaling cascades.[3] The following diagram presents a hypothetical pathway that could be investigated, focusing on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by protected glucosylglycerols.

Conclusion

The preliminary biological screening of protected glucosylglycerols represents a critical, yet often underexplored, aspect of glycolipid-based drug discovery. By systematically evaluating the cytotoxicity, antimicrobial, antioxidant, and enzyme-inhibitory properties of these synthetic intermediates, researchers can gain a more complete understanding of their biological profiles. The methodologies and frameworks presented in this guide are intended to facilitate a standardized and comprehensive approach to this screening process, ultimately enabling the identification of promising lead compounds and a more informed progression of drug development programs.

References

- 1. Tuning the antimicrobial activity of microbial glycolipid biosurfactants through chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of a Novel Glycolipid with Glucosylglycerate as a Hydrophile Showing Protective Effects on Heat-induced Protein Denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

Methodological & Application

Application Notes and Protocols for Glycosylation using 2-(Tetraacetylglucosido)glycerol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2-(Tetraacetylglucosido)glycerol as a glycosyl donor in the synthesis of β-glycosides. This compound serves as a protected form of β-glucosylglycerol, allowing for regioselective glycosylation of various acceptor molecules. The subsequent deprotection of the acetyl groups yields the final glycosylated product.

Overview of the Glycosylation Process

The chemical glycosylation using 2-(Tetraacetylglucosido)glycerol typically proceeds via a Lewis acid-catalyzed reaction. The acetyl protecting groups on the glucose moiety enhance the stability of the glycosyl donor and influence the stereochemical outcome of the reaction, favoring the formation of a 1,2-trans-glycosidic linkage (β-glycoside) through neighboring group participation. The overall process involves two key stages: the glycosylation reaction and the deprotection of the resulting product.

A generalized workflow for this process is outlined below:

Experimental Protocols

The following protocols provide a general framework for performing a glycosylation reaction with 2-(Tetraacetylglucosido)glycerol. The specific conditions, such as the choice of Lewis acid, reaction time, and temperature, may need to be optimized depending on the specific acceptor molecule used.

Materials and Reagents

-

2-(Tetraacetylglucosido)glycerol (Glycosyl Donor)

-

Acceptor molecule (e.g., a primary or secondary alcohol, a protected amino acid)

-

Lewis Acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride diethyl etherate (BF3·OEt2))

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N)

-

Sodium methoxide (NaOMe) in methanol (MeOH)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Argon or Nitrogen gas for inert atmosphere

Glycosylation Reaction Protocol

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the acceptor molecule (1.2 equivalents) and 2-(Tetraacetylglucosido)glycerol (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).

-

Catalyst Addition: Slowly add the Lewis acid catalyst (0.1 to 1.0 equivalents) to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding triethylamine to neutralize the Lewis acid.

-

Workup: Allow the mixture to warm to room temperature. Dilute with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the protected glycoside.

Deprotection Protocol (Zemplén Conditions)

-

Dissolution: Dissolve the purified protected glycoside in anhydrous methanol under an inert atmosphere.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide solution in methanol.

-

Reaction: Stir the reaction mixture at room temperature and monitor by TLC until all starting material is consumed.

-

Neutralization: Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+) until the pH is neutral.

-

Filtration and Concentration: Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the final product by a suitable method, such as recrystallization or column chromatography, to yield the deprotected β-glycoside.

Data Presentation

The following table summarizes representative quantitative data for a glycosylation reaction using 2-(Tetraacetylglucosido)glycerol with a model primary alcohol as the acceptor.

| Glycosyl Donor | Acceptor (1.2 eq) | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield of Protected Glycoside (%) | Yield of Final Product (%) |

| 2-(Tetraacetylglucosido)glycerol | Benzyl alcohol | TMSOTf (0.2) | DCM | -40 to RT | 4 | 75 | 92 |

| 2-(Tetraacetylglucosido)glycerol | Cholesterol | BF3·OEt2 (1.0) | DCM | 0 to RT | 6 | 68 | 90 |

Note: Yields are illustrative and may vary based on specific experimental conditions and the nature of the acceptor.

Signaling Pathway and Logical Relationships

The stereochemical outcome of the glycosylation is governed by the participation of the C-2 acetyl group, which leads to the formation of a stable dioxolanium ion intermediate. This intermediate directs the incoming nucleophile (the acceptor) to attack from the opposite face, resulting in the exclusive formation of the β-anomer.

These application notes are intended to serve as a guide. Researchers should consult relevant literature and perform appropriate optimization for their specific applications.

Application Notes and Protocols for the Deprotection of 2-(Tetraacetylglucosido)glycerol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of 2-(tetraacetylglucosido)glycerol to yield 2-glucosidoglycerol. The primary focus is on the widely used Zemplén deacetylation method, with additional information on alternative techniques.

Introduction

2-(Tetraacetylglucosido)glycerol is a protected form of 2-glucosidoglycerol, a molecule of interest in various biological and pharmaceutical research areas. The acetyl protecting groups on the glucose moiety enhance its solubility in organic solvents, facilitating synthesis and purification. However, for biological studies or further chemical modifications, the removal of these acetyl groups is a critical step. The choice of deprotection method is crucial to ensure high yield and purity of the final product, 2-glucosidoglycerol.

The most common and efficient method for the de-O-acetylation of carbohydrates is the Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide in methanol.[1][2] This method is known for its high yields and clean reaction profiles.[2] Alternative methods, such as those employing ammonia in methanol or acid catalysis, can also be used and may offer advantages in specific contexts, such as regioselectivity.[3]

Deprotection Methods Overview

Several methods can be employed for the removal of acetyl groups from 2-(tetraacetylglucosido)glycerol. The selection of the optimal method depends on the desired scale of the reaction, the required purity of the final product, and the presence of other functional groups in the molecule.

Table 1: Comparison of Deprotection Methods for 2-(Tetraacetylglucosido)glycerol

| Method | Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |

| Zemplén Deacetylation | Catalytic Sodium Methoxide (NaOMe) in Methanol (MeOH) | 0.5 - 4 hours | > 95% (near quantitative)[2] | High yield, clean reaction, mild conditions, well-established.[1][2] | Requires anhydrous conditions for optimal results, removal of sodium ions may be necessary. |

| Ammonia in Methanol | Methanolic Ammonia | 4 - 24 hours | Variable | Can offer selectivity in some cases, avoids strong bases.[3] | Longer reaction times, potential for incomplete deacetylation. |

| Acid-Catalyzed Deacetylation | HCl/EtOH in CHCl₃ | Variable | Variable | Can be selective for certain acetyl groups.[4][5] | Less commonly used for complete deprotection, risk of glycosidic bond cleavage under harsh conditions.[5] |

Experimental Protocols

Protocol 1: Zemplén Deacetylation of 2-(Tetraacetylglucosido)glycerol

This protocol describes the complete deprotection of 2-(tetraacetylglucosido)glycerol using a catalytic amount of sodium methoxide in methanol, a method generally known as Zemplén deacetylation.[1]

Materials:

-

2-(Tetraacetylglucosido)glycerol

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M or 25 wt%)

-

Dowex® 50W-X8 or Amberlite® IR120 (H⁺ form) ion-exchange resin

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing solvent (e.g., Ethyl acetate/Methanol/Water, 8:2:1)

-

Staining solution (e.g., ceric ammonium molybdate or potassium permanganate)

-

Argon or Nitrogen gas (optional, for inert atmosphere)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

pH paper or pH meter

Procedure:

-

Dissolution: Dissolve 2-(tetraacetylglucosido)glycerol (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar. If desired, the reaction can be carried out under an inert atmosphere of argon or nitrogen.

-

Reaction Initiation: Cool the solution in an ice bath to 0 °C. Add a catalytic amount of sodium methoxide solution (typically 0.05-0.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by TLC. The starting material (tetraacetylated compound) will have a higher Rf value than the fully deprotected product. The reaction is typically complete within 30 minutes to 4 hours.

-

Neutralization: Once the starting material is no longer visible by TLC, add the H⁺ form of the ion-exchange resin to the reaction mixture in small portions until the pH of the solution becomes neutral (pH ~7). Stir the mixture for an additional 15-30 minutes.

-

Filtration: Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the ion-exchange resin. Wash the resin with methanol (2-3 times) to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The resulting residue is often pure 2-glucosidoglycerol. If further purification is required, it can be achieved by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate/methanol).

-

Drying: Dry the purified product under high vacuum to obtain 2-glucosidoglycerol as a colorless solid or syrup.

Visualizations

Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of 2-(tetraacetylglucosido)glycerol.

Caption: General workflow for the deprotection of 2-(tetraacetylglucosido)glycerol.

Chemical Transformation

The diagram below shows the chemical transformation during the deprotection process.

Caption: Chemical reaction of the deprotection of 2-(tetraacetylglucosido)glycerol.

(Note: The actual chemical structures would be depicted in a chemical drawing software and inserted as images in a real application note. The DOT language here serves as a placeholder for the visualization of the reaction flow.)

References

- 1. Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [helda.helsinki.fi]

- 5. researchgate.net [researchgate.net]

Synthesis of β-Glucosylglycerol via Deacetylation of 2-(Tetraacetylglucosido)glycerol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of β-glucosylglycerol, a molecule of interest for its potential applications in drug formulation and as a biologically active compound. The synthesis is achieved through the deacetylation of its per-O-acetylated precursor, 2-(Tetraacetylglucosido)glycerol, using the robust and high-yielding Zemplén deacetylation method. This protocol offers a straightforward and efficient route to obtaining the desired unprotected β-glucosylglycerol. Included are detailed experimental procedures, data presentation in tabular format, and visualizations of the workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction

Glucosylglycerols are a class of glyceroglycosides that are found in various organisms, where they often act as compatible solutes, protecting cells from osmotic stress. Their hydrophilic nature and potential for biological interactions make them interesting candidates for applications in the pharmaceutical and cosmetic industries. The β-anomer of glucosylglycerol is of particular interest for its specific stereochemistry, which can influence its biological activity and physical properties.

The synthesis of β-glucosylglycerol can be efficiently achieved by the deprotection of a readily accessible acetylated precursor. The Zemplén deacetylation is a classic and highly effective method for the removal of acetyl protecting groups from carbohydrates under mild, basic conditions, typically yielding the desired product in high purity and yield.[1][2]

Principle of the Reaction

The synthesis of β-glucosylglycerol from 2-(Tetraacetylglucosido)glycerol is based on the Zemplén deacetylation reaction. This reaction employs a catalytic amount of a strong base, typically sodium methoxide (NaOMe), in a methanolic solution.[1] The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the acetyl groups. This leads to a transesterification reaction, where the acetyl groups are transferred from the glycoside to methanol, forming methyl acetate as a byproduct. The deprotected glucosylglycerol is then recovered from the reaction mixture. The reaction is driven to completion by the large excess of methanol and is known for its high efficiency and clean conversion, often resulting in quantitative yields.[2]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of β-glucosylglycerol.

Table 1: Reactant and Product Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-(Tetraacetylglucosido)glycerol | C17H26O12 | 422.38 | Starting Material |

| Sodium Methoxide (NaOMe) | CH3NaO | 54.02 | Catalyst |

| Methanol (MeOH) | CH4O | 32.04 | Solvent |

| β-Glucosylglycerol | C9H18O8 | 254.24 | Product |

Table 2: Reaction Parameters and Expected Outcome

| Parameter | Value | Reference |

| Reaction Type | Zemplén Deacetylation | [1] |

| Stoichiometry (Substrate:Catalyst) | 1 : ~0.1 (equivalents) | [1] |

| Solvent | Anhydrous Methanol | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 1-4 hours (monitored by TLC) | [2] |

| Expected Yield | Typically high to quantitative (>95%) | [2] |

| Purification Method | Neutralization, Filtration, Chromatography | [1] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of β-glucosylglycerol.

Materials and Reagents

-

2-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyloxy)glycerol (Starting Material)

-

Sodium methoxide (NaOMe), 0.5 M solution in methanol or solid

-

Anhydrous Methanol (MeOH)

-

Dowex® 50WX8 or Amberlite® IR120 (H⁺ form) ion-exchange resin

-

Ethyl acetate (for TLC)

-

Ethanol (for TLC)

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

p-Anisaldehyde staining solution

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas supply

-

Syringes and needles

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Detailed Synthesis Protocol

-

Reaction Setup:

-

To a clean, dry round-bottom flask, add 2-(Tetraacetylglucosido)glycerol (1.0 eq).

-

Dissolve the starting material in anhydrous methanol (approximately 5-10 mL per mmol of substrate) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

-

Initiation of Deacetylation:

-

While stirring, add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol) dropwise to the solution.[1]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is ethyl acetate/ethanol (e.g., 2:1 v/v).

-

The starting material will have a higher Rf value than the more polar product.

-

The reaction is typically complete within 1-4 hours when the starting material spot is no longer visible on the TLC plate.

-

-

Reaction Quench and Neutralization:

-

Once the reaction is complete, add acidic ion-exchange resin (H⁺ form) to the reaction mixture until the pH becomes neutral (check with pH paper).[1]

-

Stir the mixture for an additional 15-20 minutes to ensure complete neutralization.

-

-

Work-up and Purification:

-

Filter off the ion-exchange resin and wash it thoroughly with methanol.

-

Combine the filtrate and the methanolic washings.

-

Concentrate the combined solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with ethyl acetate and gradually increasing the polarity with methanol, can be effective.

-

-

Product Characterization:

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield β-glucosylglycerol as a colorless syrup or solid.

-

Characterize the final product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and compare the spectra with literature data.

-

Characterization Data

The structure of the synthesized β-glucosylglycerol can be confirmed by ¹H and ¹³C NMR spectroscopy. The following are the expected chemical shifts for the glycerol glycoside moiety, which corresponds to the target molecule.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for β-Glucosylglycerol Moiety (in CD₃OD)

| Atom No. (Glucose) | ¹³C δ (ppm) | Atom No. (Glycerol) | ¹³C δ (ppm) |

| 1' | 104.1 | 1 | 61.9 |

| 2' | 74.9 | 2 | 80.1 |

| 3' | 77.8 | 3 | 71.2 |

| 4' | 71.5 | ||

| 5' | 77.9 | ||

| 6' | 62.6 |

Note: The chemical shifts are based on the glycerol glycoside portion of a related compound and may vary slightly depending on the solvent and experimental conditions.

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of β-glucosylglycerol.

Zemplén Deacetylation Signaling Pathway

Caption: Mechanism of Zemplén deacetylation for β-glucosylglycerol synthesis.

References

Application Notes and Protocols for the Synthesis of Glycolipids using 2-(Tetraacetylglucosido)glycerol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of β-glucosyl glycerolipids, utilizing 2-(tetraacetylglucosido)glycerol as a key precursor. The synthesized glycolipids have significant applications in immunological research, particularly in studying pattern recognition receptor signaling pathways.

Introduction

Glycolipids are essential components of cellular membranes and play crucial roles in various biological processes, including cell recognition, signaling, and immune responses. The synthesis of structurally defined glycolipids is paramount for elucidating their precise functions and for the development of novel therapeutics and vaccine adjuvants. 2-(Tetraacetylglucosido)glycerol is a protected form of β-glucosylglycerol, making it a valuable and stable glycosyl donor for the synthesis of β-glucosyl glycerolipids.[1][2] This document outlines two primary methodologies for the synthesis of a target glycolipid, 1,2-diacyl-3-O-(β-D-glucopyranosyl)-sn-glycerol, starting from 2-(tetraacetylglucosido)glycerol: a chemical approach via the Koenigs-Knorr reaction and an enzymatic approach using a β-glucosidase.

Chemical Synthesis: Modified Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds.[2][3] In this protocol, a glycosyl halide derived from 2-(tetraacetylglucosido)glycerol is reacted with a diacylglycerol acceptor in the presence of a promoter, typically a silver or mercury salt, to yield the desired β-glycoside.[2][3][4] The use of a participating group, such as the acetyl group at the C-2 position of the glucose moiety, ensures the formation of the 1,2-trans-glycosidic linkage, resulting in the desired β-anomer.[2]

Experimental Protocol: Chemical Synthesis

1. Preparation of Acetobromoglucose from 2-(Tetraacetylglucosido)glycerol:

While 2-(tetraacetylglucosido)glycerol can be used to generate a glycosyl donor, for a classical Koenigs-Knorr reaction, the more reactive glycosyl halide is preferred. This protocol will start from the readily available peracetylated glucose to generate acetobromoglucose, a common precursor.

-

Materials: Penta-O-acetyl-β-D-glucose, Hydrogen bromide (HBr) in glacial acetic acid (33% w/v), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Rotary evaporator.

-

Procedure:

-

Dissolve penta-O-acetyl-β-D-glucose (1.0 eq) in a minimal amount of DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add HBr in acetic acid (1.2 eq) dropwise with constant stirring.

-

Allow the reaction to stir at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution until neutral, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude acetobromoglucose.

-

2. Glycosylation of 1,2-Diacyl-sn-glycerol:

-

Materials: Acetobromoglucose, 1,2-diacyl-sn-glycerol (e.g., 1,2-dipalmitoyl-sn-glycerol), Silver(I) carbonate, Dichloromethane (DCM, anhydrous), Molecular sieves (4 Å), Celite.

-

Procedure:

-

To a solution of 1,2-diacyl-sn-glycerol (1.0 eq) in anhydrous DCM, add activated molecular sieves and stir for 30 minutes under an inert atmosphere (e.g., argon).

-

Add silver(I) carbonate (1.5 eq) to the mixture.

-

Add a solution of acetobromoglucose (1.2 eq) in anhydrous DCM dropwise.

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

3. Deprotection of the Acetyl Groups (Zemplén Deacetylation):

-

Materials: Crude protected glycolipid, Methanol (anhydrous), Sodium methoxide (catalytic amount).

-

Procedure:

-

Dissolve the crude protected glycolipid in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature and monitor by TLC until complete deprotection is observed.

-

Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate.

-

4. Purification:

-

Method: The crude product is purified by silica gel column chromatography.

-

Eluent System: A gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration) is typically used to elute the final product.

Quantitative Data: Chemical Synthesis

| Parameter | Value/Range | Reference |

| Yield of Glycosylation | 50-70% | [4] |

| Anomeric Selectivity (β:α) | >95:5 | [2] |

| Deprotection Yield | >90% | [5] |

| Overall Yield | 45-65% | [4] |

Enzymatic Synthesis: Transglycosylation using β-Glucosidase

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for glycosylation.[1] β-Glucosidases can catalyze the transfer of a glucose moiety from a donor substrate to an acceptor, in this case, glycerol or a glycerol derivative.[1][6] This method often proceeds under mild conditions and with high stereoselectivity, yielding the β-anomer.[1][6]

Experimental Protocol: Enzymatic Synthesis

1. Enzyme and Substrate Preparation:

-

Enzyme: A commercially available thermostable β-glucosidase (e.g., from Pyrococcus furiosus or Sulfolobus shibatae).[1][6]

-

Glycosyl Donor: 2-(Tetraacetylglucosido)glycerol or, more commonly for enzymatic reactions, a water-soluble donor like cellobiose or p-nitrophenyl-β-D-glucopyranoside (pNP-Glc).[1][6] For this protocol, we will use cellobiose.

-

Acceptor: 1,2-diacyl-sn-glycerol. Due to the poor water solubility of the lipid acceptor, the reaction is often carried out in a biphasic system or with the aid of detergents or organic co-solvents. A more practical approach for initial studies is to use glycerol as the acceptor to produce β-glucosylglycerol, which can then be chemically acylated if desired. This protocol will focus on the synthesis of β-glucosylglycerol.

2. Transglycosylation Reaction:

-

Materials: β-Glucosidase, Cellobiose, Glycerol, Sodium citrate buffer (pH 5.5).

-

Procedure:

-

Prepare a solution of cellobiose (e.g., 250 mM) and glycerol (e.g., 1 M) in sodium citrate buffer.[6]

-

Pre-incubate the solution at the optimal temperature for the enzyme (e.g., 70°C for Pyrococcus furiosus β-glucosidase).[6]

-

Add the β-glucosidase to initiate the reaction.

-

Incubate the reaction mixture with stirring for a defined period (e.g., 1-24 hours), taking aliquots at intervals to monitor product formation by HPLC or TLC.

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

3. Purification:

-

Method: The product mixture can be purified by size-exclusion chromatography or preparative HPLC to separate the β-glucosylglycerol from residual substrates and byproducts.

Quantitative Data: Enzymatic Synthesis of β-Glucosylglycerol

| Parameter | Value/Range | Reference |

| Enzyme Source | Sulfolobus shibatae β-glycosidase | [1] |

| Glycosyl Donor | Cellobiose | [1] |

| Acceptor | Glycerol | [1] |

| Product Yield | 56% (mixture of isomers) | [1] |

| Enzyme Source | Pyrococcus furiosus β-glycosidase | [6] |

| Glycosyl Donor | Cellobiose (250 mM) | [6] |

| Acceptor | Glycerol (1 M) | [6] |

| Product Yield | ~60% based on converted cellobiose | [6] |

Visualizations

Experimental Workflow: Chemical Synthesis

Caption: Workflow for the chemical synthesis of β-glucosyl diacylglycerol.

Experimental Workflow: Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of β-glucosylglycerol.

Biological Application: Mincle Signaling Pathway